molecular formula C8H8ClNO B1272833 1-(3-Amino-4-chlorophenyl)ethanone CAS No. 79406-57-8

1-(3-Amino-4-chlorophenyl)ethanone

Cat. No. B1272833
CAS RN: 79406-57-8
M. Wt: 169.61 g/mol
InChI Key: CELXPDXOZXEXJX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It has an average mass of 169.608 Da and a monoisotopic mass of 169.029449 Da . This compound is also known by other names such as 1-(3-Amino-4-chlorophenyl)ethan-1-one and Ethanone, 1-(3-amino-4-chlorophenyl)- .


Molecular Structure Analysis

The molecular structure of 1-(3-Amino-4-chlorophenyl)ethanone consists of a ketone group (C=O) attached to a phenyl ring, which has an amino (NH2) and a chloro (Cl) substituent . The compound has two hydrogen bond acceptors and two hydrogen bond donors .


Physical And Chemical Properties Analysis

1-(3-Amino-4-chlorophenyl)ethanone has a density of 1.3±0.1 g/cm3, a boiling point of 322.4±22.0 °C at 760 mmHg, and a flash point of 148.8±22.3 °C . It has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 135.2±3.0 cm3 . The compound has a polar surface area of 43 Å2 and a polarizability of 18.0±0.5 10-24 cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(3-Amino-4-chlorophenyl)ethanone serves as a building block in the synthesis of various heterocyclic compounds. Moskvina, Shilin, and Khilya (2015) demonstrated its use in producing 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine through reactions with N,O- and N,N-binucleophiles (Moskvina, Shilin, & Khilya, 2015). Similarly, Wanjari (2020) reported its use in synthesizing 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone with notable antimicrobial properties (Wanjari, 2020).

Molecular Structure and Docking Studies

The compound's role in molecular docking studies is highlighted by ShanaParveen et al. (2016), who performed an experimental and theoretical analysis of its structure, vibrational spectra, and its interaction with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP (ShanaParveen et al., 2016).

Antimicrobial and Anti-inflammatory Applications

1-(3-Amino-4-chlorophenyl)ethanone derivatives have been explored for their antimicrobial and anti-inflammatory properties. Karande and Rathi (2017) synthesized derivatives showing potential anti-inflammatory activity in vivo, comparable to conventional anti-inflammatory drugs (Karande & Rathi, 2017).

Synthesis of Chiral Intermediates

The compound is also employed in the synthesis of chiral intermediates for pharmaceuticals. Ni, Zhang, and Sun (2012) described its use in the asymmetric reduction to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

properties

IUPAC Name

1-(3-amino-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXPDXOZXEXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380866
Record name 1-(3-amino-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-chlorophenyl)ethanone

CAS RN

79406-57-8
Record name 1-(3-amino-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-chloroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of SnCl2.2H2O in 220 ml of concentrated HCl is stirred at room temperature for 0.5 hours. The reaction mixture warms spontaneously to 70° C. then cools. Toluene (200 ml) is added and the reaction mixture is made alkaline with 30% NaOH. Ether is added and the layers are separated. The aqueous layer is extracted twice more with ether, the organic layers are combined, dried, and evaporated. The solid residue is crystallized from benzene to yield 29.6 g of the title compound, melting point 104°-105° C.
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
136 g
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reactant
Reaction Step One
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Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JER Sadig, R Foster, F Wakenhut… - The Journal of Organic …, 2012 - ACS Publications
N-(o-Halophenyl)imidoyl chlorides and the corresponding imidates are easily prepared and can be utilized as complementary precursors for the synthesis of important heterocycles. …
Number of citations: 105 pubs.acs.org

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